1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. These compounds are characterized by the presence of a nitro group (-NO2) attached to a benzene ring. The compound also contains chloro, fluoro, and methoxyethoxy substituents, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of chloro and fluoro substituents using halogenating agents like chlorine or fluorine gas.
Etherification: Introduction of the methoxyethoxy group through a nucleophilic substitution reaction using an appropriate alkoxide.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be replaced by other substituents through nucleophilic or electrophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzenes: From various substitution reactions.
Scientific Research Applications
1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible precursor for pharmaceutical compounds.
Industry: Use in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene would depend on its specific application. For instance:
In Biological Systems: It might interact with enzymes or receptors, influencing biochemical pathways.
In Chemical Reactions: The electron-withdrawing nitro group can activate the benzene ring towards nucleophilic substitution, while the chloro and fluoro groups can influence the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-fluoro-4-nitrobenzene: Lacks the methoxyethoxy group.
1-Chloro-2-(2-methoxyethoxy)-4-nitrobenzene: Lacks the fluoro group.
1-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzene: Lacks the chloro group.
Uniqueness
1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene is unique due to the combination of its substituents, which can result in distinct chemical properties and reactivity patterns compared to similar compounds.
Properties
IUPAC Name |
1-chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO4/c1-15-4-5-16-9-6(10)2-3-7(8(9)11)12(13)14/h2-3H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPDXHNGBRZKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.